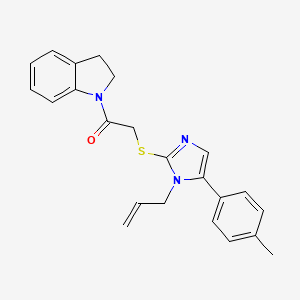

2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone

Description

2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a synthetic small molecule featuring a hybrid heterocyclic scaffold. Its structure comprises a 1H-imidazole core substituted with an allyl group at the N1 position and a p-tolyl (4-methylphenyl) group at the C5 position. A thioether linkage (-S-) connects the imidazole ring to a ketone-bearing ethanone moiety, which is further substituted with an indolin-1-yl group (a bicyclic structure containing a six-membered benzene ring fused to a five-membered nitrogen-containing ring). The compound’s molecular formula is C₂₂H₂₁N₃OS, with a molecular weight of 391.48 g/mol (calculated).

Properties

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-[5-(4-methylphenyl)-1-prop-2-enylimidazol-2-yl]sulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3OS/c1-3-13-26-21(19-10-8-17(2)9-11-19)15-24-23(26)28-16-22(27)25-14-12-18-6-4-5-7-20(18)25/h3-11,15H,1,12-14,16H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAHGFMPRQQKGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2CC=C)SCC(=O)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone typically involves multiple steps, each requiring specific reagents and conditions. A general route might include:

Formation of the imidazole moiety: : This can be achieved through the reaction of p-tolyl hydrazine with an appropriate aldehyde, followed by cyclization.

Thioether formation: : The imidazole derivative is then reacted with a thiol compound under appropriate conditions to form the thioether linkage.

Coupling with indolinone: : Finally, the thioether-imidazole intermediate is coupled with an indolinone derivative under suitable conditions to yield the target compound.

Industrial Production Methods

On an industrial scale, the production would involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of automated reactors, stringent control of reaction conditions, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone undergoes various types of chemical reactions including:

Oxidation: : It can be oxidized to form sulfoxides or sulfones.

Reduction: : The compound can be reduced to form thiols or amines.

Substitution: : Substitution reactions can occur at the imidazole or indoline moieties.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: : Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation.

Reducing agents: : Such as lithium aluminum hydride or sodium borohydride for reduction.

Substitution reagents: : Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products

Oxidation products: : Sulfoxides or sulfones.

Reduction products: : Thiols or amines.

Substitution products: : Various substituted imidazole or indoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential use as a precursor for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, it has potential applications as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Industry

In industry, it may find use as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other fine chemicals.

Mechanism of Action

The mechanism of action of 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone involves interaction with molecular targets such as enzymes or receptors. The exact pathways would depend on the specific biological context, but could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features of Analogous Compounds

Key Observations:

Substituent Effects: Allyl vs. Benzyl/Phenyl: The allyl group in the target compound provides flexibility and moderate steric hindrance compared to the rigid benzyl or phenyl groups in analogs . p-Tolyl vs. Indolin-1-yl vs. Pyrrolidin-1-yl: The indoline moiety’s fused bicyclic structure may enhance binding to aromatic enzyme pockets, while pyrrolidine’s smaller ring improves solubility in polar solvents .

Synthetic Pathways :

- The target compound’s synthesis likely involves nucleophilic substitution of a 2-(methylthio)imidazole precursor with allyl bromide, followed by coupling with indoline via a chloroacetyl intermediate (similar to methods in ).

- In contrast, tetrazole analogs require [2+3] cycloaddition with sodium azide , and benzoimidazole derivatives employ microwave-assisted condensation .

The 4-bromophenyl analog () may exhibit enhanced binding to hydrophobic enzyme pockets due to bromine’s electron-withdrawing effects .

Research Findings and Data Gaps

Physicochemical Data :

- Critical parameters such as melting point, solubility, and stability of the target compound are unreported in the literature. Analogous compounds (e.g., –16) also lack this data, highlighting a need for experimental characterization.

Biological Studies: No direct evidence links the target compound to specific therapeutic targets. However, the indoline moiety in related molecules is associated with kinase inhibition, suggesting a plausible mechanism for further investigation .

Biological Activity

The compound 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is an imidazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 368.5 g/mol. Its structure features an imidazole ring, a thioether linkage, and an indoline moiety, which are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 368.5 g/mol |

| Structural Features | Imidazole, Thioether, Indoline |

Synthesis

The synthesis of 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone typically involves multi-step organic reactions. The process includes the alkylation of 1-allyl-5-(p-tolyl)-1H-imidazole with a thiol reagent, followed by the introduction of the indoline moiety under controlled conditions.

Anticancer Properties

Research has indicated that imidazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone have been shown to inhibit cancer cell proliferation through various mechanisms:

- Microtubule Destabilization : Compounds with imidazole structures disrupt microtubule formation in cancer cells, leading to cell cycle arrest at the G2/M phase .

- Cytotoxicity : In vitro studies demonstrated that imidazole derivatives exhibit cytotoxic effects against various human cancer cell lines, including gastric and colorectal cancers .

The mechanism of action for 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is believed to involve:

- Enzyme Interaction : The imidazole ring can interact with specific enzymes or receptors, modulating their activity.

- Binding Affinity : The allyl and p-tolyl groups enhance binding affinity and specificity towards biological targets.

Study on Anticancer Activity

In a study assessing the anticancer activity of related imidazole compounds, researchers found that the introduction of thioether linkages significantly increased the cytotoxicity against human cancer cells. The compound was tested in histocultured human tumors and showed a concentration-dependent inhibition of cell proliferation .

Antimicrobial Activity

Another investigation focused on the antimicrobial properties of imidazole derivatives. The results indicated that compounds with similar structures exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections .

Q & A

Q. What synthetic methodologies are recommended for constructing the imidazole-thioether-ethanone scaffold in this compound?

- Methodological Answer : The synthesis involves nucleophilic substitution between a thiol-containing imidazole precursor (e.g., 5-(p-tolyl)-1-allyl-1H-imidazole-2-thiol) and a chloro-ethanone derivative (e.g., 1-(indolin-1-yl)-2-chloroethanone). Key conditions include:

- Base : Potassium carbonate (K₂CO₃) in aprotic solvents like dioxane or DMF under reflux (16–24 hours) .

- Optimization : Solvent polarity adjustments (e.g., ethanol vs. dioxane) improve yields by enhancing thiolate nucleophilicity. achieved 72% yield in ethanol, while reported 88% in dioxane .

Q. How can researchers validate the compound’s structural identity and purity post-synthesis?

- Methodological Answer : Use a multi-technique approach:

- NMR Spectroscopy : Identify allyl protons (δ 4.5–5.5) and indoline aromatic protons (δ 6.8–7.5) .

- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .

- X-ray Crystallography : Resolve ambiguities using SHELX (R factor <0.05) .

- HPLC : Ensure purity (>95%) with a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. What experimental design considerations are critical for evaluating biological activity in enzyme inhibition assays?

- Methodological Answer : Key factors include:

Q. How can discrepancies between computational docking and experimental binding data be resolved?

- Methodological Answer : Address discrepancies via:

Q. What crystallographic challenges arise during structure determination, and how are they addressed?

- Methodological Answer : Common issues and solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.